molecular formula C16H10Br2N2O4 B11098543 (2Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11098543
M. Wt: 454.07 g/mol
InChI Key: DCWXWUAOIZYMGK-IZZDOVSWSA-N
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Description

(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE is an organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, nitro, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms to the phenyl ring.

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.

    Nitration: Introduction of the nitro group.

    Formation of the Ethenyl Cyanide Moiety: This step involves the formation of the double bond and the cyano group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its unique functional groups.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H10Br2N2O4

Molecular Weight

454.07 g/mol

IUPAC Name

(Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10Br2N2O4/c1-24-13-7-10(14(17)15(18)16(13)21)6-11(8-19)9-2-4-12(5-3-9)20(22)23/h2-7,21H,1H3/b11-6+

InChI Key

DCWXWUAOIZYMGK-IZZDOVSWSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O

Canonical SMILES

COC1=C(C(=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O

Origin of Product

United States

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